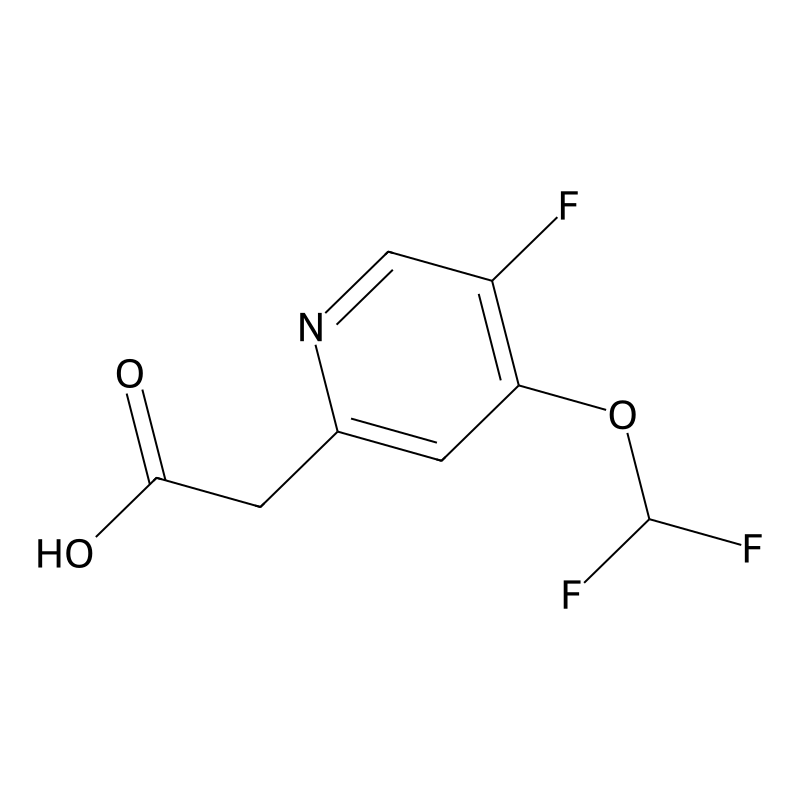

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorous Chemistry

: The unique features of perfluorinated compounds have reached the attention of the biochemists’ audience. This field has brought forth numerous applicative innovations that stretch among different fields: from catalysis to separation science, from supramolecular to materials and analytical chemistry . Special attention has been given to fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, to protein properties modification by the introduction of local fluorous domains .

Perovskite Materials

: Perovskite materials have garnered substantial research interest worldwide due to their intriguing optoelectronic properties, diverse applications, and facile fabrication techniques . Their outstanding performance in solar cell applications and excellent efficiency at the lab scale have already been proven . Owing to their low stability, the widespread manufacturing of perovskite solar cells (pscs) for commercialization is still far off .

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with fluorine and a difluoromethoxy group. The molecular formula is C₈H₆F₃NO₃, and it has a molecular weight of 221.13 g/mol. The compound belongs to the class of fluorinated carboxylic acids, which are known for their diverse applications in medicinal chemistry and material science .

The presence of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, along with the difluoromethoxy substituent (OCHF₂), makes this compound particularly interesting for further research into its chemical reactivity and potential biological activity.

Due to its structural characteristics, 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid may find applications in various fields including:

- Medicinal Chemistry: Potential development as a pharmaceutical agent targeting specific diseases.

- Material Science: Use in the synthesis of advanced materials with unique properties due to fluorination.

- Agricultural Chemistry: Investigation as a potential agrochemical due to its structural features.

Several compounds share structural similarities with 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-5-fluoropyridin-4-ol | C₅H₃ClFNO | 0.96 |

| 2-Chloro-5-fluoro-4-methoxypyridine | C₆H₄ClFNO₂ | 0.90 |

| 2-Chloro-3-fluoro-4-hydroxypyridine | C₅H₄ClFNO | 0.87 |

| 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine | C₈H₆ClF₃NO | 0.82 |

The uniqueness of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid lies in its specific combination of difluoromethoxy and fluorine substituents on the pyridine ring, which may influence its reactivity and biological interactions differently than the other listed compounds .